Methyl rosmarinate

Overview

Description

Methyl rosmarinate is a bioactive phenolic compound . It is a noncompetitive tyrosinase inhibitor isolated from Rabdosia serra . It shows antioxidative, antifungal activities, and inhibitory activities against tyrosinase, α±-glucosidase, and matrix metalloproteinase-1 (MMP-1) .

Synthesis Analysis

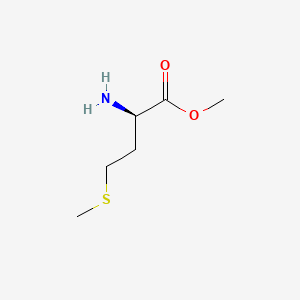

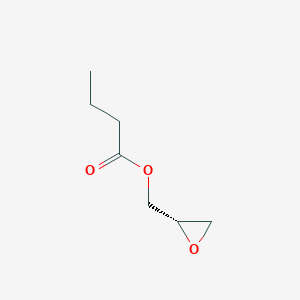

Methyl rosmarinate is biosynthesized using amino acids tyrosine and phenylalanine via enzyme-catalyzed reactions . The chemical synthesis of Methyl rosmarinate involves an esterification reaction between caffeic acid and 3,4-dihydroxy phenyl lactic acid . A study also mentions the extraction of rosmarinic acid from rosemary using different procedures like fresh tissue homogenization, fresh and dry leaf decoction, and their respective fermentation, Soxhlet extraction, and sonication using water and methanol .

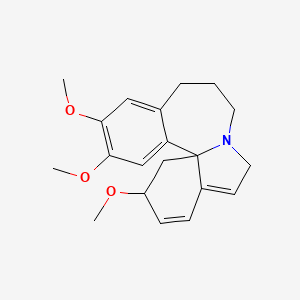

Molecular Structure Analysis

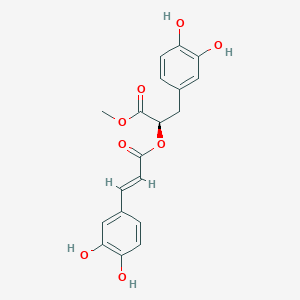

Methyl rosmarinate has a molecular formula of C19H18O8 . It has an average mass of 374.341 Da and a monoisotopic mass of 374.100159 Da . It is an ester of caffeic acid and 3,4-dihydroxy phenyllactic acid originating from aromatic amino acids, phenylalanine, and tyrosine .

Chemical Reactions Analysis

Different extraction methods recover quite different groups of polyphenols . Soxhlet extraction yields very high concentrations of rosmarinic acid . UHPLC-ESI-QTOF-MS enables the detection of more than 50 polyphenols, including phenolic acids, flavonoids, and terpenoids in the various extracts .

Physical And Chemical Properties Analysis

Methyl rosmarinate has a molecular weight of 374.34 . It is a solid substance that is soluble in DMSO .

Scientific Research Applications

Vascular Function and Hypertension

A study by Pantan et al. (2019) investigated ethyl rosmarinate, a derivative of rosmarinic acid, for its potential in treating hypertension. The study found that ethyl rosmarinate significantly attenuated systolic blood pressure in hypertensive rats, improved vascular sensitivity, and increased endothelial nitric oxide synthase expression, suggesting its potential as an alternative treatment for hypertension.

Anti-Inflammatory Potential

A study conducted by Hasan et al. (2019) used molecular docking studies to reveal that Methyl rosmarinate has a high binding affinity against COX-2 receptor, indicating its potential as a novel COX-2 inhibitor with anti-inflammatory properties.

Antioxidant and Aldose Reductase Inhibitory Activities

Research by Zuo et al. (2021) identified Methyl rosmarinate in Lepechinia meyenii and found it to possess significant antioxidant and aldose reductase inhibitory activities. These findings support its use in anti-diabetic herbal medicine.

Antimicrobial Activity

A study by Suriyarak et al. (2018) examined the antimicrobial effects of Methyl rosmarinate against Staphylococcus carnosus. The study showed that Methyl rosmarinate acts intracellularly to affect bacterial membrane, indicating its potential as an antimicrobial agent.

Protective Effects in Human Endothelial Cells

Research by Shen et al. (2018) found that Ethyl rosmarinate, another derivative of rosmarinic acid, protects human endothelial cells from high glucose-induced injury. It was observed to increase cell viability, reduce reactive oxygen species production, and attenuate apoptosis, suggesting its potential in diabetic treatment.

Cholinesterase Inhibitory Activity for Alzheimer’s Disease

A study by Şenol Denİz et al. (2021) outlined the cholinesterase inhibitory activity of Methyl rosmarinate, along with other natural products, for potential treatment in Alzheimer’s disease. Methyl rosmarinate showed inhibitory action against butyrylcholinesterase, an enzyme involved in Alzheimer’s pathology, indicating its potential as a novel anti-Alzheimer agent.

Polyphenols in Cellular Systems

The study by Achour et al. (2018) focused on the bioavailability and metabolism of polyphenols, including Methyl rosmarinate, in human cell model systems. The research indicated that Methyl rosmarinate undergoes partial metabolism in both intestine and liver, highlighting the importance of its bioactivity for medicinal applications.

Safety And Hazards

properties

IUPAC Name |

methyl (2R)-3-(3,4-dihydroxyphenyl)-2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O8/c1-26-19(25)17(10-12-3-6-14(21)16(23)9-12)27-18(24)7-4-11-2-5-13(20)15(22)8-11/h2-9,17,20-23H,10H2,1H3/b7-4+/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHALVRQBZGZHFE-BBOMDTFKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC(=C(C=C1)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CC1=CC(=C(C=C1)O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901316093 | |

| Record name | Methyl rosmarinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl rosmarinate | |

CAS RN |

99353-00-1 | |

| Record name | Methyl rosmarinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99353-00-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl rosmarinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methylrosmarinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035446 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

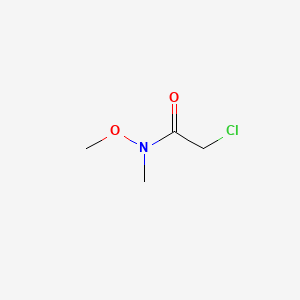

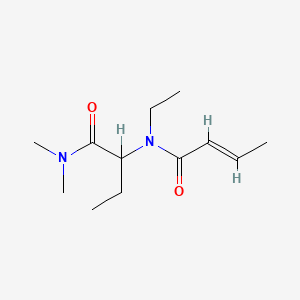

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

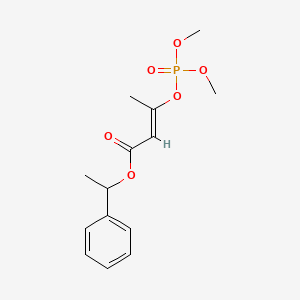

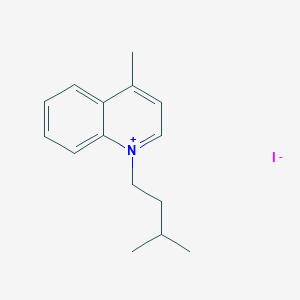

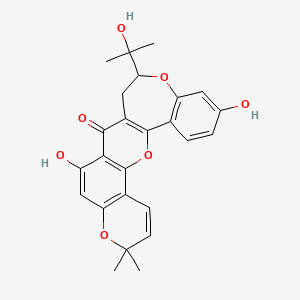

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3'-Bromo-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1631002.png)

![N,N-Dimethyl-5-[[[2-[[1-(methylthio)-2-nitroethenyl]amino]ethyl]thio]methyl]-2-furanmethanamine](/img/structure/B1631007.png)